Computed Lipophilicity Shift Relative to Furan-Containing Analog
The cyclopropyl group (Hansch π ≈ 1.0–1.2) is measurably more lipophilic than a furan ring (Hansch π ≈ 0.4–0.6). This translates to a higher computed logP for the target compound (XLogP3-AA = 1.3) compared to its furan analog, ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate (estimated XLogP3 ≈ 1.1). The ~0.2 log unit increase, while modest, can influence membrane permeability and plasma protein binding in a series-dependent manner [1][2]. This comparison is made on the basis of the free base of each compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate (~1.1, estimated from analogous scaffolds) |
| Quantified Difference | Δ ≈ +0.2 log units (target higher) |
| Conditions | Computed by XLogP3 algorithm (PubChem) for target; analog value estimated from structurally consistent pyridazine series. |
Why This Matters
Controlled lipophilicity modulation is critical for CNS penetration and off-target promiscuity risk; a 0.2 log unit difference can shift a compound within a multiparameter optimization score for kinase inhibitor programs.
- [1] PubChem. Methyl 4-{[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl}benzoate. Compound Summary, CID 119105964. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2034495-25-3 (accessed 2026-04-29). View Source
- [2] Kuujia. Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate. CAS 946305-16-4. Available at: https://www.kuujia.com (accessed 2026-04-29). View Source
